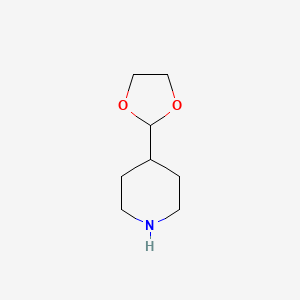
4-(1,3-Dioxolan-2-yl)piperidine
Overview
Description
4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound characterized by its unique structure, which includes a dioxolane ring attached to a piperidine ring
Mechanism of Action
Target of Action
It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.
Mode of Action
As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.
Biochemical Pathways
Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with 1,3-dioxolane under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the electrophilic carbon in 1,3-dioxolane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and under anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)piperidine has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug development, particularly in the design of pharmaceuticals targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(1,3-Dioxolan-2-yl)piperidine is structurally similar to other compounds containing dioxolane or piperidine rings. Some of these similar compounds include:
4-(1,3-Dioxolan-2-yl)aniline
4-(1,3-Dioxolan-2-yl)benzaldehyde
2-(4-Cyanophenyl)-1,3-dioxolane
Uniqueness: What sets this compound apart is its combination of the dioxolane and piperidine rings, which imparts unique chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYCHTWXOPDNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2824514.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-4-yl)-2H-chromene-3-carboxamide](/img/structure/B2824515.png)
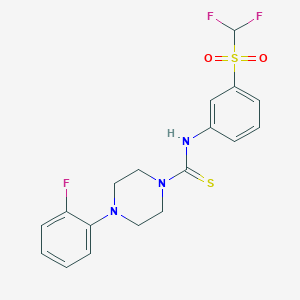
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide](/img/structure/B2824517.png)
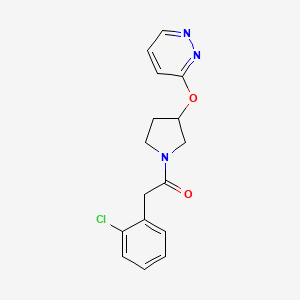

![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)
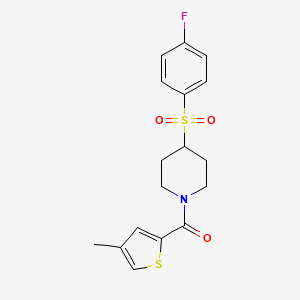
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824527.png)


![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)
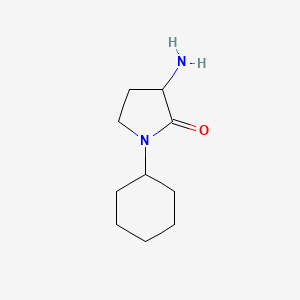
![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)
